Ethyl 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
The compound seems to be a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, a related compound, “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate”, was synthesized in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate .
Scientific Research Applications
Synthesis of Pyrazole and Pyridazine Derivatives
Research has focused on the synthesis of pyrazole and pyridazine derivatives from compounds structurally related to Ethyl 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate. These compounds have been synthesized through regioselective cyclocondensation reactions under ultrasound irradiation, showcasing significant reductions in reaction times and improvements in yields (Machado et al., 2011). Furthermore, the structural characterization of these derivatives, including crystal and molecular structure analysis, highlights their potential in drug discovery and materials science (Achutha et al., 2017).
Antimicrobial and Anticancer Applications
Some derivatives have been investigated for their antimicrobial, anticancer, and antitubercular properties. For instance, the unexpected transformation of certain chlorophenyl tetrahydropyridine derivatives has led to the formation of compounds with weak antibacterial activity, indicating potential medicinal applications (Anusevičius et al., 2014). Similarly, studies on the synthesis and characterization of new quinazolines have shown promising antimicrobial activities, suggesting their use as potential antimicrobial agents (Desai et al., 2007).
Materials Science and Dye Synthesis
In materials science, derivatives of this compound have been utilized in the complexation of disperse dyes with metals for applications on polyester and nylon fabrics. This research indicates the compounds' utility in developing new materials with specific coloration and fastness properties (Abolude et al., 2021).
Crystal Structure Analysis
Crystal structure analyses of related compounds have provided insights into their molecular geometries and interaction mechanisms. Such studies are crucial for understanding the physical and chemical properties of these compounds, facilitating their application in designing more efficient and targeted chemical entities (Yang, 2009; Ramazani et al., 2019).
Future Directions
Pyrrolopyrazine, a scaffold related to the requested compound, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)9-7-11(15-16-12(9)17)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKQFCQCROIBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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